molecular formula C10H8N2O3 B3023457 Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 191287-55-5

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B3023457
CAS No.: 191287-55-5
M. Wt: 204.18 g/mol
InChI Key: MNMBOSNYHOXSOF-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 191287-55-5) is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features the pyrido[1,2-a]pyrimidine core, a privileged scaffold recognized for its diverse biological activities. Scientific investigations into this structural class have demonstrated significant potential, particularly in the development of novel anticancer and antiallergic agents . Research indicates that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one can exhibit potent antitumor properties. Recent studies highlight that functionalized pyridopyrimidine compounds show promising activity against a panel of human cancer cell lines, including cervical (HeLa), colon (COLO 205), liver (HepG2), and breast (MCF7) cancers, through mechanisms that may involve inhibition of key cellular receptors . Furthermore, structure-activity relationship (SAR) studies on analogous compounds have revealed that specific substitutions on the pyridopyrimidine ring system can enhance biological activity by several orders of magnitude, underscoring the value of this core structure in drug discovery efforts . With a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol , this methyl ester serves as a versatile synthetic intermediate, enabling further chemical modifications for researchers exploring new therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-6-11-8-4-2-3-5-12(8)9(7)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMBOSNYHOXSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=CC=CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and esterification steps. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization.

Reagents/ConditionsProductYieldSource
KOH in ethanol, reflux4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid58–75%
LiOH in THF/H₂OSame as above85%

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate.

Nucleophilic Substitution at the Ester Group

The ester group participates in nucleophilic acyl substitution reactions, enabling the synthesis of amides and other derivatives.

Reagents/ConditionsProductApplicationSource
Benzylamine in ethanol, refluxN-(Benzyl)-4-oxo-pyrido-pyrimidine-3-carboxamideAnalgesic agent synthesis
Hydrazine hydrate3-Carbohydrazide derivativeChelation studies

Key Observation :

  • Substitution with benzylamines yields bioactive analogues showing analgesic properties in vivo (acetic acid writhing model) .

Retro-Claisen Reaction for Ring Opening

Under basic conditions, the compound undergoes retro-Claisen cleavage, fragmenting the fused ring system.

Reagents/ConditionsProductYieldSource
KOH, 4-dimethylaminopyridinePyrido-pyrimidine carboxylate salt70%

Mechanism :

  • Hydroxide attack at the ketone carbonyl initiates bond cleavage, producing a carboxylic acid intermediate that reacts with 4-dimethylaminopyridine to form a stable salt .

Oxidation and Reduction Reactions

The ketone and aromatic systems are sites for redox transformations.

Reaction TypeReagents/ConditionsProductOutcomeSource
OxidationKMnO₄ in acidic mediumHydroxylated derivativesEnhanced solubility
ReductionNaBH₄ in ethanol4-Hydroxy-4H-pyrido-pyrimidineAltered biological activity

Note :

  • Reduction of the ketone to a hydroxyl group modifies hydrogen-bonding capacity, influencing receptor binding in medicinal applications.

Cyclocondensation for Heterocyclic Expansion

The compound serves as a precursor for synthesizing larger heterocyclic systems.

Reagents/ConditionsProductApplicationSource
Ethyl acetoacetate, DBU, microwave7-Methyl-4-oxo-pyrido-pyrimidine-3-carboxylateAntibacterial leads

Synthetic Utility :

  • Microwave-assisted cyclocondensation with ethyl acetoacetate accelerates reaction kinetics, achieving 58% yield in 20 minutes .

Electrophilic Aromatic Substitution

The electron-rich pyrido-pyrimidine ring undergoes electrophilic substitution at specific positions.

Reagents/ConditionsPosition ModifiedProductSource
HNO₃/H₂SO₄, 0°CC-88-Nitro derivative
Br₂ in CHCl₃C-66-Bromo derivative

Regioselectivity :

  • Nitration favors the C-8 position due to directing effects of the fused ring’s electron density .

Coordination Chemistry and Metal Complexation

The carboxylate and nitrogen atoms enable metal chelation, useful in materials science.

Metal SaltLigand SiteComplex TypeApplicationSource
Cu(NO₃)₂Carboxylate, N-atomsOctahedralCatalysis studies
FeCl₃Pyrimidine NTetrahedralMagnetic materials

Structural Insight :

  • X-ray crystallography confirms bidentate binding via carboxylate and pyrimidine nitrogen in copper complexes .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo, suggesting a role in cancer therapeutics .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing potential as a new class of antimicrobial agents .

Biological Assays

This compound has been utilized in numerous biological assays to evaluate its effects on different biological systems.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases and phosphatases, which are crucial in cellular signaling pathways .

Cellular Studies

In cellular models, this compound has been evaluated for cytotoxicity and cell proliferation effects. These studies help elucidate the compound's mechanism of action and its potential therapeutic applications .

Synthetic Methodologies

The synthesis of this compound is of interest due to its relevance in developing new pharmaceuticals.

Synthetic Routes

Various synthetic pathways have been developed to produce this compound efficiently. These include:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the pyrido[1,2-a]pyrimidine core.
  • Functionalization Techniques : Methods to introduce different substituents at specific positions on the pyridine ring to enhance biological activity .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of methyl pyrido[1,2-a]pyrimidine derivatives and their evaluation against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Evaluation

In another investigation reported in Antimicrobial Agents and Chemotherapy, derivatives of methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine were tested against resistant strains of bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesEffective against cancer cell lines; antimicrobial activity observed
Biological AssaysEnzyme inhibition and cellular studiesInhibitory effects on kinases; cytotoxicity demonstrated
Synthetic MethodologiesDevelopment of efficient synthetic routesVarious successful synthetic pathways established

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The molecular pathways involved often include the chelation of metal ions, which is crucial for the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The pyrido[1,2-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 3, 4, and 9 significantly altering biological activity and physicochemical properties. Below is a comparative analysis:

Compound Substituents Key Features Biological Activity References
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Methyl ester (C3), ketone (C4) Intermediate for carboxamide derivatives; used in analgesic and cytoprotective studies. Moderate analgesic activity; precursor for bioactive derivatives.
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Ethyl ester (C3), ketone (C4) Higher lipophilicity (MW 218.21) compared to methyl ester; commercial availability. Primarily a research precursor; no direct pharmacological data reported.
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Hydroxyl (C2), benzylamide (C3), methyl (C9) Enhanced hydrogen bonding due to hydroxyl group; bioisosteric to 4-hydroxyquinolin-2-ones. Potent analgesic activity (comparable to quinolinone analogs) in acetic acid writhing models.
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (cyclopentyl-substituted) Carboxamide (C3), cyclopentyl (N), methyl (C6) Improved cytoprotective effects; optimized gastroprotection against ethanol-induced lesions. Most active in gastroprotective assays (ED₅₀ ~5 mg/kg in rats).
2-[4-(2-Methoxyphenyl)-1-piperazinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Piperazinyl (C2), aldehyde (C3), methyl (C9) Potential serotonin receptor modulation due to piperazinyl group; structural similarity to 5-HT ligands. Not directly tested but inferred from related compounds (e.g., quipazine analogs).

Pharmacological Profiles

  • Gastroprotection : Unsaturated carboxamide derivatives with cyclopentyl groups exhibit superior cytoprotective effects, likely via prostaglandin-mediated pathways.
  • Serotonin Receptor Interactions : Piperazinyl-substituted analogs (e.g., 2-[4-(2-methoxyphenyl)-piperazinyl] derivatives) may target 5-HT2A receptors, similar to quipazine-ketanserin analogs.

Biological Activity

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2O3C_{10}H_8N_2O_3 and a molecular weight of approximately 204.18 g/mol. Its structure features a pyrido-pyrimidine core, which is significant for its biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antimicrobial properties against a range of bacterial strains. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Research has suggested that it can reduce inflammatory markers in cell cultures, which could be beneficial for conditions such as arthritis .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways relevant to microbial growth and cancer cell proliferation.
  • Modulation of Signaling Pathways : It is believed that this compound can modulate signaling pathways associated with inflammation and apoptosis.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various derivatives of methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine against clinical isolates of bacteria. Results showed significant inhibition zones compared to control groups .
  • Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis .
  • Inflammation Model : An animal model was used to assess the anti-inflammatory effects of the compound in induced paw edema. The results indicated a significant reduction in edema compared to untreated controls, suggesting potential therapeutic applications .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces inflammatory markers in vivo

Q & A

Q. How can researchers optimize the synthesis of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivatives via amidation?

Methodological Answer: Amidation reactions involving pyrido[1,2-a]pyrimidine esters require careful control of reaction conditions. For example, when reacting ethyl esters with benzylamines, a double molar excess of the amine and prolonged reaction times (e.g., refluxing in ethanol for 12–24 hours) are critical to overcome the reduced reactivity of the ester group due to salt formation . Alternative methods include using microwave-assisted synthesis (not directly referenced but inferred from similar heterocyclic systems) or modifying the solvent system (e.g., DMF for higher polarity). Monitoring via TLC or HPLC ensures completion.

Key Factors Affecting Yield:

ParameterOptimal ConditionReference
Amine ratio2:1 (amine:ester)
Reaction time12–24 hours (reflux)
SolventEthanol or DMF

Q. What spectroscopic techniques are essential for confirming the structure of synthesized derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for aromatic protons in the pyrido-pyrimidine core typically appear as doublets or triplets in the δ 7.0–9.0 ppm range, with shifts depending on substituents (e.g., benzylamide protons at δ 4.5–5.0 ppm) .
    • ¹³C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm, while aromatic carbons appear between δ 110–150 ppm .
  • Elemental Analysis : Confirms purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for ethyl esters) .

Q. How should researchers design initial biological activity screening for this compound?

Methodological Answer:

  • In vitro assays :
    • Antioxidant Activity : Use DPPH radical scavenging or FRAP assays at concentrations of 10–100 µM, comparing to standards like ascorbic acid .
    • Enzyme Inhibition : Screen against target enzymes (e.g., METTL3 for cancer studies) using SPR (surface plasmon resonance) to determine binding affinity (Kd) .
  • In vivo models : For analgesic activity, employ the "acetic acid writhing" model in mice, administering 10–50 mg/kg doses and measuring writhes over 30 minutes .

Advanced Research Questions

Q. How can bioisosteric relationships between pyridopyrimidine and quinoline cores be analyzed experimentally?

Methodological Answer:

  • Structural Overlap Analysis : Use computational tools (e.g., Schrödinger’s BioLuminate) to align 4-hydroxyquinoline-2-one and pyridopyrimidine cores, assessing steric/electronic complementarity .
  • Biological Activity Comparison : Test both cores in parallel assays (e.g., METTL3 inhibition or analgesic models). For example, if pyridopyrimidine derivatives show similar IC₅₀ values to quinoline analogues (±10%), bioisosterism is supported .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., METTL3-METTL14 complex) to confirm binding mode equivalence .

Q. What strategies resolve contradictions in bioisosterism studies (e.g., structural similarity ≠ activity equivalence)?

Methodological Answer:

  • Metabolic Stability Tests : Assess if pyridopyrimidines undergo faster hepatic clearance than quinolines using liver microsome assays .
  • SAR Studies : Systematically modify substituents (e.g., methyl groups at position 9) and measure activity changes. For example, 9-methyl derivatives may enhance steric hindrance, reducing binding affinity .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds at C=O groups) missing in pyridopyrimidines using MOE or Discovery Studio .

Q. How does tautomerism in pyridopyrimidine derivatives affect synthesis and characterization?

Methodological Answer:

  • Tautomer Detection :
    • ¹H NMR in DMSO-d₆ : Observe proton exchange broadening for enol-keto tautomers (e.g., δ 12–14 ppm for enolic -OH) .
    • X-ray Crystallography : Resolves dominant tautomeric form in solid state (e.g., zwitterionic forms with protonated N and deprotonated C=O) .
  • Synthetic Control : Use aprotic solvents (e.g., THF) to stabilize specific tautomers. For retro-Claisen reactions, KOH/EtOH conditions favor keto forms .

Q. What methods determine binding affinity and selectivity of pyridopyrimidine-based enzyme inhibitors?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Immobilize the target enzyme (e.g., METTL3-METTL14 complex) and measure association/dissociation rates (ka/kd) for Kd calculation (e.g., STM2457 Kd = 1.4 nM) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in AML cells by monitoring thermal stabilization of METTL3 upon inhibitor binding .
  • Selectivity Screening : Test against related enzymes (e.g., PDE4/7) using radiolabeled substrate competition assays .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
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Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

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